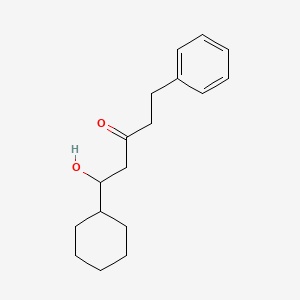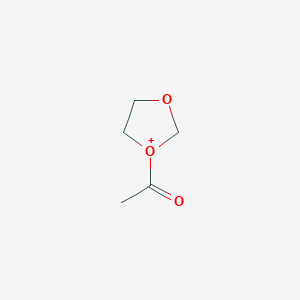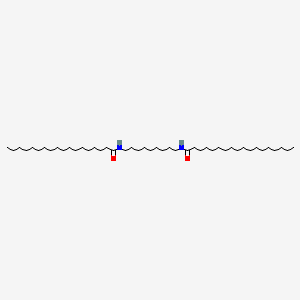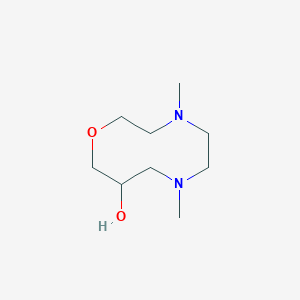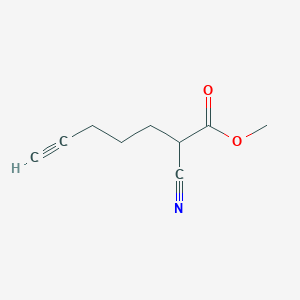
Methyl 2-cyanohept-6-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyanohept-6-ynoate: is an organic compound with the molecular formula C9H11NO2 . It is a derivative of heptynoic acid, featuring a cyano group and an ester functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-cyanohept-6-ynoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, where the nucleophilic enolate ion displaces the leaving group by backside attack . The reaction conditions typically require a base such as sodium ethoxide in ethanol to generate the enolate ion from a precursor like diethyl malonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using similar principles as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-cyanohept-6-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or the alkyne to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the ester or cyano groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-cyanohept-6-ynoate is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its derivatives for pharmaceutical applications, including potential drug candidates.
Industry: Use in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-cyanohept-6-ynoate involves its reactivity towards nucleophiles and electrophiles. The cyano group and ester functionality provide sites for chemical transformations, enabling the compound to participate in various organic reactions. The molecular targets and pathways depend on the specific reactions and applications, often involving the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Methyl 2-acetylhept-6-ynoate: Similar structure with an acetyl group instead of a cyano group.
Methyl oct-2-ynoate: Lacks the cyano group but shares the alkyne and ester functionalities.
Uniqueness: Methyl 2-cyanohept-6-ynoate is unique due to the presence of both a cyano group and an ester group, providing distinct reactivity and versatility in synthetic applications
Propriétés
Numéro CAS |
138769-98-9 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
methyl 2-cyanohept-6-ynoate |
InChI |
InChI=1S/C9H11NO2/c1-3-4-5-6-8(7-10)9(11)12-2/h1,8H,4-6H2,2H3 |
Clé InChI |
CWPOFZXDPPWLEI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCCC#C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


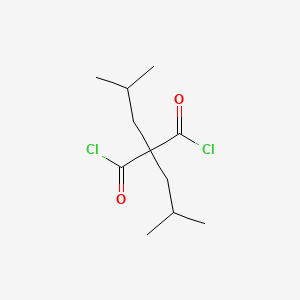
![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)

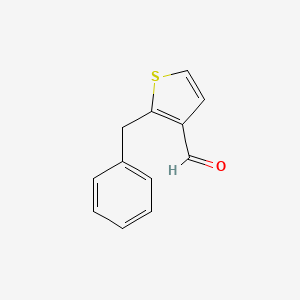

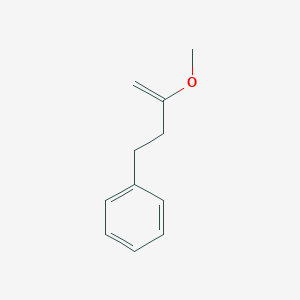


![[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283143.png)
